molecular formula C19H22N2O5S B12077991 Methyl 5-((2-ethoxyphenyl)carbamoyl)-4-methyl-2-propionamidothiophene-3-carboxylate

Methyl 5-((2-ethoxyphenyl)carbamoyl)-4-methyl-2-propionamidothiophene-3-carboxylate

Cat. No.: B12077991
M. Wt: 390.5 g/mol
InChI Key: OVXJBEGUQXGHLU-UHFFFAOYSA-N
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Description

Methyl 5-((2-ethoxyphenyl)carbamoyl)-4-methyl-2-propionamidothiophene-3-carboxylate is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-((2-ethoxyphenyl)carbamoyl)-4-methyl-2-propionamidothiophene-3-carboxylate involves multiple steps, starting with the preparation of the thiophene ring. The key steps include:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a series of reactions involving the condensation of appropriate starting materials.

    Introduction of Functional Groups: The ethoxyphenyl, carbamoyl, methyl, and propionamido groups are introduced through various substitution reactions.

    Esterification: The final step involves the esterification of the carboxylate group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-((2-ethoxyphenyl)carbamoyl)-4-methyl-2-propionamidothiophene-3-carboxylate can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carbamoyl group to an amine.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

Methyl 5-((2-ethoxyphenyl)carbamoyl)-4-methyl-2-propionamidothiophene-3-carboxylate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or in the study of biological pathways.

    Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Methyl 5-((2-ethoxyphenyl)carbamoyl)-4-methyl-2-propionamidothiophene-3-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-((2-ethoxyphenyl)carbamoyl)-4-methyl-2-propionamidothiophene-3-carboxylate is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactions and interactions with biological targets, making it a valuable compound for research and development.

Biological Activity

Methyl 5-((2-ethoxyphenyl)carbamoyl)-4-methyl-2-propionamidothiophene-3-carboxylate is a synthetic compound that belongs to the class of thiophene derivatives. Thiophene and its derivatives have garnered attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article focuses on the biological activity of this specific compound, summarizing key research findings, case studies, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula of this compound is C₁₉H₁₉N₂O₄S. The compound features a thiophene ring substituted with various functional groups that are essential for its biological activity.

Antimicrobial Activity

Thiophene derivatives have been reported to exhibit significant antimicrobial properties. For instance, compounds containing the thiophene nucleus have shown effectiveness against various microbial strains. In a study examining the antimicrobial activity of thiophene derivatives, it was found that specific modifications to the thiophene structure can enhance its efficacy against bacteria and fungi .

CompoundMicrobial StrainActivity
Thiophene Derivative AE. coliModerate
Thiophene Derivative BS. aureusHigh
This compoundC. albicansPending Evaluation

Anti-inflammatory Activity

Research has indicated that certain thiophene derivatives possess anti-inflammatory properties by inhibiting pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). The ability of this compound to inhibit these enzymes could be investigated further to establish its potential as an anti-inflammatory agent .

Anticancer Activity

The anticancer potential of thiophene derivatives is a significant area of interest. Studies have shown that various thiophene compounds can induce apoptosis in cancer cells and inhibit tumor growth. For example, a related compound demonstrated IC₅₀ values ranging from 23.2 to 49.9 μM in breast cancer cell lines, indicating potent anticancer activity . The specific activity of this compound in different cancer models remains to be thoroughly evaluated.

Case Studies

  • Case Study on Anticancer Activity : A recent study focused on a series of thiophene derivatives, including related compounds, evaluated their effects on MCF-7 breast cancer cells. The results indicated that certain modifications led to increased cytotoxicity and apoptosis induction, suggesting a promising avenue for developing new anticancer agents based on the thiophene scaffold .
  • Case Study on Anti-inflammatory Effects : Another investigation assessed the anti-inflammatory properties of various thiophene derivatives in vivo using animal models. The study highlighted the potential of these compounds to reduce inflammation markers significantly, which could be relevant for therapeutic applications in chronic inflammatory diseases .

Properties

Molecular Formula

C19H22N2O5S

Molecular Weight

390.5 g/mol

IUPAC Name

methyl 5-[(2-ethoxyphenyl)carbamoyl]-4-methyl-2-(propanoylamino)thiophene-3-carboxylate

InChI

InChI=1S/C19H22N2O5S/c1-5-14(22)21-18-15(19(24)25-4)11(3)16(27-18)17(23)20-12-9-7-8-10-13(12)26-6-2/h7-10H,5-6H2,1-4H3,(H,20,23)(H,21,22)

InChI Key

OVXJBEGUQXGHLU-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=C(C(=C(S1)C(=O)NC2=CC=CC=C2OCC)C)C(=O)OC

Origin of Product

United States

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